- Biphenyl-pyrazolecarboxamide compounds as CB1 receptor modulators, and their therapeutic use, United States, , ,

Cas no 960049-21-2 (N-Nitrosopiperidine-d10)

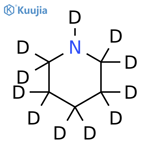

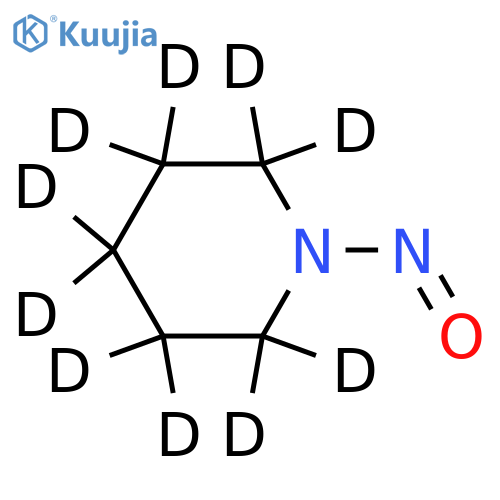

N-Nitrosopiperidine-d10 structure

商品名:N-Nitrosopiperidine-d10

N-Nitrosopiperidine-d10 化学的及び物理的性質

名前と識別子

-

- N-Nitrosopiperidine-d10

- 2,2,3,3,4,4,5,5,6,6-decadeuterio-1-nitrosopiperidine

- N-Nitrosopiperidine-

- 1-Nitrosopiperidine-d10

- 2,2,3,3,4,4,5,5,6,6-decadeutero-1-nitrosopiperidine

- d10-1-nitroso-piperidine

- N-Nitrosopiperidin-D10

- N-Nitrosopiperidine-d101000µg

- NPI-d10

- NPIP-d10

- 1-Nitrosopiperidine-2,2,3,3,4,4,5,5,6,6-d10 (ACI)

- CS-0375585

- DB-298821

- 960049-21-2

- DTXSID80730873

- HY-W150598S

- 1-Nitroso(~2~H_10_)piperidine

- SCHEMBL4007001

- 1-nitroso(?H??)piperidine

- D98141

-

- インチ: 1S/C5H10N2O/c8-6-7-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2

- InChIKey: UWSDONTXWQOZFN-YXALHFAPSA-N

- ほほえんだ: N(N1C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1([2H])[2H])=O

計算された属性

- せいみつぶんしりょう: 114.07900

- どういたいしつりょう: 124.142080406g/mol

- 同位体原子数: 10

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 78.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 32.7Ų

じっけんとくせい

- PSA: 32.67000

- LogP: 1.09160

N-Nitrosopiperidine-d10 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N545372-2.5mg |

N-Nitrosopiperidine-d10 |

960049-21-2 | 2.5mg |

$ 196.00 | 2023-09-06 | ||

| MedChemExpress | HY-W150598S-10mg |

N-Nitrosopiperidine-d |

960049-21-2 | 10mg |

¥2600 | 2024-07-20 | ||

| A2B Chem LLC | AW54554-100mg |

N-Nitrosopiperidine-d10 |

960049-21-2 | 100mg |

$862.00 | 2024-07-18 | ||

| MedChemExpress | HY-W150598S-5mg |

N-Nitrosopiperidine-d |

960049-21-2 | 5mg |

¥1600 | 2024-07-20 | ||

| A2B Chem LLC | AW54554-50mg |

N-Nitrosopiperidine-d10 |

960049-21-2 | 50mg |

$574.00 | 2024-07-18 | ||

| MedChemExpress | HY-W150598S-1mg |

N-Nitrosopiperidine-d |

960049-21-2 | 1mg |

¥600 | 2024-07-20 | ||

| TRC | N545372-25mg |

N-Nitrosopiperidine-d10 |

960049-21-2 | 25mg |

$ 1544.00 | 2023-09-06 | ||

| MedChemExpress | HY-W150598S-2500μg |

N-Nitrosopiperidine-d |

960049-21-2 | 2500μg |

¥4900 | 2024-05-21 |

N-Nitrosopiperidine-d10 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 40 min, cooled; 1 h, cooled

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 11

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 11

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Potassium bisulfate , Potassium sulfate Solvents: Dichloromethane ; 2.5 h, rt

リファレンス

- Preparation and utility of deuterated pyrazole compounds with cannabinoid receptor activity for therapeutic use, United States, , ,

N-Nitrosopiperidine-d10 Raw materials

N-Nitrosopiperidine-d10 Preparation Products

N-Nitrosopiperidine-d10 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

960049-21-2 (N-Nitrosopiperidine-d10) 関連製品

- 13256-07-0(N-Amyl-N-methylnitrosamine)

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 13256-06-9(N,N-Diamylnitrosamine)

- 100-75-4(N-Nitrosopiperidine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:960049-21-2)N-Nitrosopiperidine-D10

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ